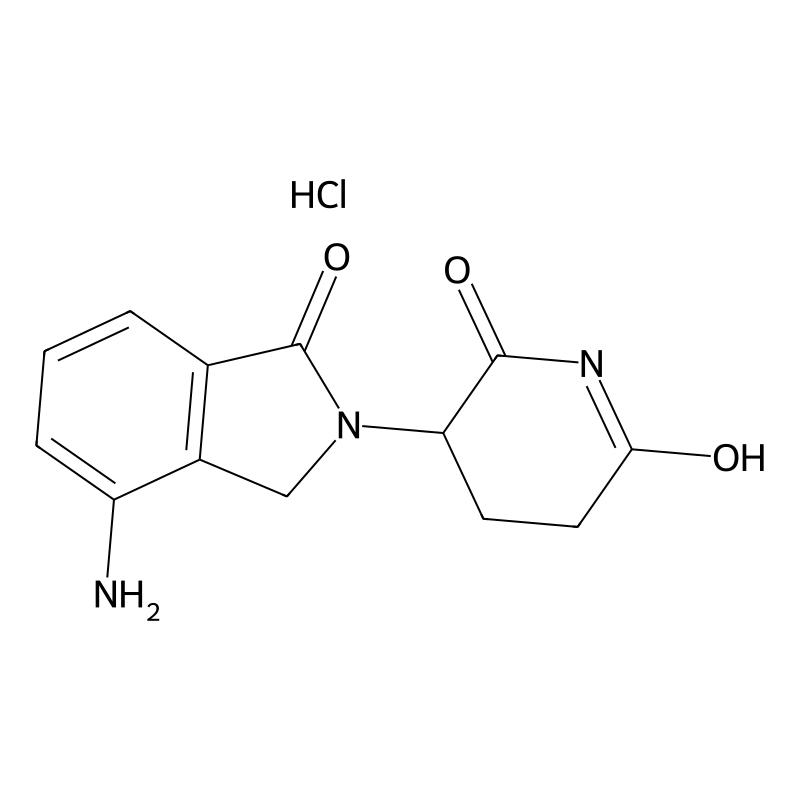

Lenalidomide hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Lenalidomide hydrochloride is a synthetic derivative of thalidomide, classified as an immunomodulatory imide drug. It is primarily used in the treatment of multiple myeloma and certain types of anemia, particularly myelodysplastic syndromes. The compound’s chemical formula is C₁₃H₁₃N₃O₃, with a molar mass of 259.265 g/mol. Lenalidomide acts by modulating the immune system and inhibiting tumor growth through various mechanisms, including the degradation of specific proteins involved in cancer progression .

The exact mechanism of lenalidomide's anti-cancer activity is still under investigation, but several key pathways are involved []:

- Immunomodulation: Lenalidomide stimulates the immune system by increasing T cell activity and production of cytokines [].

- Cereblon binding: It binds to the cereblon protein, leading to the degradation of specific proteins involved in cancer cell growth and survival [].

- Anti-angiogenesis: Lenalidomide may also inhibit the formation of new blood vessels that tumors need to grow [].

These combined effects contribute to the suppression of tumor cell growth and survival in multiple myeloma and lymphomas.

Lenalidomide is a potent drug with several safety concerns:

- Teratogenicity: Similar to thalidomide, lenalidomide can cause severe birth defects. Strict pregnancy prevention measures are required during treatment.

- Hematological toxicities: Lenalidomide can suppress bone marrow function, leading to low blood cell counts [].

- Venous thromboembolism: There is an increased risk of blood clots associated with lenalidomide use [].

- Other adverse effects: Fatigue, rash, and neuropathy are common side effects [].

Mechanisms of Action in Cancer Treatment

- Immunomodulation: Lenalidomide appears to stimulate the immune system by increasing the number and activity of T cells, which can recognize and destroy cancer cells [].

- Angiogenesis Inhibition: It may also hinder the growth of new blood vessels that tumors need to survive and grow [].

- Induction of Apoptosis: Research suggests lenalidomide can trigger programmed cell death (apoptosis) in cancer cells [].

These combined effects make lenalidomide hydrochloride a valuable tool in cancer treatment, particularly for multiple myeloma and myelodysplastic syndromes (MDS).

Areas of Scientific Research

Beyond its established uses, lenalidomide hydrochloride is being actively researched for its potential applications in other cancers and diseases. Here are some ongoing areas of scientific investigation:

- Combination Therapies: Researchers are studying the effectiveness of combining lenalidomide with other drugs to treat various cancers, aiming to improve treatment outcomes [].

- Overcoming Resistance: Scientific studies are exploring ways to overcome resistance to lenalidomide treatment in patients with multiple myeloma [].

- Autoimmune Diseases: Early research suggests lenalidomide might have potential in treating autoimmune diseases by modulating the immune system [].

The compound can also undergo hydrolysis in human plasma to form metabolites such as 5-hydroxy-lenalidomide and N-acetyl-lenalidomide, although these metabolites account for less than 5% of the circulating drug levels .

Lenalidomide exhibits a range of biological activities. It functions as an anti-inflammatory and immunomodulatory agent by altering the immune response and promoting apoptosis in malignant cells. Specifically, it targets the E3 ubiquitin ligase complex, leading to the degradation of proteins that promote tumor survival, such as IKZF1 and IKZF3 . Clinical studies have shown that lenalidomide significantly improves progression-free survival in patients with multiple myeloma and enhances response rates when combined with other therapies .

The synthesis of lenalidomide hydrochloride typically involves several steps:

- Preparation of Intermediates: Starting from 3-amino-piperidine-2,6-dione hydrochloride, various organic bases like triethylamine are used in a solvent system (e.g., N,N-dimethylformamide) to facilitate reactions with other precursors.

- Formation of Lenalidomide: The nitro intermediate is reacted with methyl 2-halomethyl-3-nitro-benzoate under controlled temperatures to yield lenalidomide.

- Salt Formation: Lenalidomide is then treated with hydrochloric acid to form lenalidomide hydrochloride through crystallization processes .

The purification process often includes recrystallization from organic solvents or aqueous solutions to achieve high purity levels .

Lenalidomide hydrochloride is primarily used in:

- Multiple Myeloma: It is effective in treating relapsed or refractory cases.

- Myelodysplastic Syndromes: It helps improve red blood cell counts in patients with specific genetic mutations.

- Other Conditions: Research is ongoing into its efficacy for various autoimmune diseases and solid tumors due to its immunomodulatory properties .

Lenalidomide has been studied for its interactions with various drugs and biological systems. It may decrease the excretion rate of certain compounds like ammonium chloride, potentially leading to increased serum levels of those substances . Additionally, it has shown interactions affecting the metabolism of other medications due to its influence on hepatic enzymes, although it is not extensively metabolized itself .

Several compounds share structural and functional similarities with lenalidomide. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Thalidomide | Structural analog | Known for teratogenic effects; less potent than lenalidomide |

| Pomalidomide | Structural analog | More potent than lenalidomide; used for refractory multiple myeloma |

| Apremilast | Different scaffold | Primarily used for psoriasis and psoriatic arthritis; acts on phosphodiesterase 4 |

Lenalidomide stands out due to its dual role as an anti-cancer agent and immunomodulator, offering unique therapeutic benefits compared to its analogs while maintaining a distinct mechanism of action through E3 ligase modulation .

Classical Thalidomide-Based Synthetic Pathways

The synthesis of lenalidomide hydrochloride fundamentally relies on multi-step synthetic routes that utilize thalidomide analogues as starting materials [1] [2]. The most established synthetic approach involves the preparation of 3-aminopiperidine-2,6-dione hydrochloride as a key intermediate, which serves as the foundation for subsequent transformations [2] [35]. This synthetic strategy leverages the structural similarities between thalidomide and lenalidomide, particularly the shared glutarimide ring system [35] [38].

The primary synthetic route commences with methyl 2-bromomethyl-3-nitrobenzoate, which undergoes coupling with 3-aminopiperidine-2,6-dione hydrochloride in the presence of dimethylformamide and triethylamine [1] [2]. This coupling reaction yields 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione as a nitro intermediate, achieving yields of approximately 92.0% under optimized conditions [10].

Advanced Synthetic Methodologies

Recent developments in lenalidomide synthesis have introduced alternative pathways that enhance both efficiency and scalability [17] [35]. One notable advancement involves the utilization of one-pot methodologies that construct isoindolinones directly from substituted methyl 2-(halomethyl)benzoates and substituted amines [16]. These reactions proceed under catalyst-free and solvent-free conditions, achieving yields ranging from 80-99% with exceptional purity [16].

The synthesis can also be accomplished through a modified route involving the reaction of 2-bromomethyl-3-nitrobenzoate with 3-amino-2,6-piperidione hydrochloride in the presence of inorganic bases such as sodium carbonate in tetrahydrofuran [10]. This approach demonstrates improved environmental compatibility while maintaining high synthetic efficiency.

| Synthetic Route | Starting Materials | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Classical DMF Route | 3-aminopiperidine-2,6-dione HCl + methyl 2-bromomethyl-3-nitrobenzoate | DMF, triethylamine, reflux | 36-51 | >99.0 |

| THF-Based Route | Same as above | THF, sodium carbonate, reflux | 92.0 | >99.8 |

| One-pot Method | Methyl 2-(halomethyl)benzoates + substituted amines | Catalyst-free, solvent-free | 80-99 | >99.0 |

Mechanistic Considerations in Multi-step Synthesis

The mechanistic pathway for lenalidomide synthesis involves several critical transformations that require precise control of reaction conditions [1] [35]. The initial coupling reaction proceeds through nucleophilic substitution mechanisms, where the amino group of 3-aminopiperidine-2,6-dione attacks the bromomethyl position of the nitrobenzoate derivative [35] [37]. This step is followed by intramolecular cyclization to form the isoindolinone ring system [35].

The subsequent nitro reduction represents the most critical step in the synthetic sequence, as it determines both the yield and purity of the final product [1] [37]. Traditional approaches employ catalytic hydrogenation using palladium on carbon under hydrogen atmosphere at pressures ranging from 50-100 pounds per square inch [2] [39]. However, recent innovations have introduced alternative reduction methodologies using hypophosphite salts under acidic conditions, which operate at atmospheric pressure and demonstrate improved safety profiles [37].

Catalytic Asymmetric Synthesis Strategies

Contemporary Asymmetric Catalytic Approaches

The development of catalytic asymmetric synthesis strategies for lenalidomide hydrochloride represents a significant advancement in pharmaceutical synthesis [5] [7]. These methodologies leverage chiral transition metal catalysts to achieve stereoselective transformations, enabling precise control over the stereochemistry of the final product [5] [7]. The implementation of asymmetric catalysis is particularly relevant for lenalidomide synthesis due to the presence of a chiral center at the glutarimide ring [5].

Recent research has demonstrated the application of enantioselective organocatalysis using modular chiral phosphorus, sulfur, and nitrogen components [5]. These organocatalytic systems facilitate remarkably efficient and diverse enantioselective transformations without requiring metal catalysts [5]. The use of chiral imidodiphosphorimidate counteranions as catalysts has shown particular promise, achieving enantioselectivities ranging from 76-96% in related cyclic compound syntheses [5].

Flow Chemistry Integration in Asymmetric Synthesis

The incorporation of flow chemistry into asymmetric catalytic synthesis has proven transformative for lenalidomide production [4] [5]. Continuous flow systems provide precise control over reaction conditions, enhancing efficiency and facilitating optimization [4] [5]. Multi-step continuous flow approaches have been successfully implemented for the synthesis of related immunomodulatory drugs, achieving overall yields of 38-47% through integrated 3-4 step processes [4].

Flow chemistry enables improved reproducibility and safety in asymmetric synthesis by maintaining consistent reaction parameters throughout the process [4]. The technology also facilitates the implementation of hybrid approaches that combine multiple catalytic strategies synergistically to tackle complex synthetic challenges [5].

Biocatalytic Asymmetric Synthesis

Biocatalytic approaches represent an emerging frontier in lenalidomide asymmetric synthesis [5]. These methodologies rely on enzymatic catalysts to provide exquisite selectivity and high tolerance for diverse functional groups under mild conditions [5]. Enzymatic optical resolution, kinetic resolution, and dynamic kinetic resolution have revolutionized the production of enantiopure compounds in pharmaceutical synthesis [5].

The application of biocatalysis to lenalidomide synthesis offers several advantages, including reduced environmental impact, improved selectivity, and operation under mild reaction conditions [5]. These systems can achieve remarkable efficiency in the construction of complex molecules in enantiopure form [5].

| Catalytic Method | Catalyst Type | Selectivity (% ee) | Reaction Conditions | Advantages |

|---|---|---|---|---|

| Organocatalysis | Chiral phosphorus compounds | 76-96 | Ambient temperature, metal-free | High selectivity, environmentally friendly |

| Flow Chemistry | Various transition metals | Variable | Continuous flow, controlled conditions | Improved reproducibility, scalability |

| Biocatalysis | Enzymatic systems | >99 | Mild conditions, aqueous media | Excellent selectivity, sustainable |

Purification Techniques and Yield Optimization

Advanced Crystallization Methodologies

The purification of lenalidomide hydrochloride employs sophisticated crystallization techniques that optimize both yield and purity [1] [8] [13]. The most effective approach involves crystallization from carefully selected solvent systems that promote the formation of specific polymorphic forms [1] [8]. The use of methanol and ethyl acetate in a 1:1 volume ratio has proven particularly effective, resulting in crystalline Form A with chemical purity exceeding 99.9% as determined by high-performance liquid chromatography [1].

Recent developments have introduced in-situ crystallization processes that enhance purification efficiency [13]. These methods involve the direct crystallization of lenalidomide during the reduction step, eliminating the need for additional isolation steps [13]. The process utilizes N,N-dimethylformamide as the reduction solvent, followed by treatment with methyl acetate or 2-methoxy ethanol at controlled temperatures [13].

Polymorphic Form Control and Optimization

The control of polymorphic forms during purification represents a critical aspect of lenalidomide production [8] [30]. Multiple polymorphic forms of lenalidomide have been identified, including anhydrous forms α and β, as well as dihydrate forms [30]. Form A, the most thermodynamically stable anhydrous polymorph, demonstrates superior stability characteristics and is preferred for pharmaceutical applications [1] [30].

The preparation of pure polymorphic forms requires precise control of crystallization conditions [8] [30]. Crystallization from specific solvent systems, temperature control, and controlled cooling rates all influence the final polymorphic outcome [8] [30]. Powder X-ray diffraction analysis confirms polymorphic purity, with successful preparations achieving greater than 99.5% polymorphic purity [1] [30].

Acid-Base Purification Strategies

Acid-base purification represents a highly effective methodology for achieving exceptional lenalidomide purity [1]. This approach involves the formation of lenalidomide hydrochloride salt followed by controlled liberation of the free base [1]. The process typically employs gaseous hydrochloric acid dissolved in organic solvents such as methanol or isopropanol [1].

The purification mechanism involves the preferential crystallization of the hydrochloride salt, which exhibits different solubility characteristics compared to the free base [1]. Subsequent treatment with organic bases such as triethylamine liberates pure lenalidomide with chemical purity exceeding 99.9% [1]. This methodology effectively removes impurities that may co-crystallize with the free base but remain soluble in the presence of the salt form [1].

| Purification Method | Solvent System | Temperature (°C) | Yield (%) | Purity (% HPLC) |

|---|---|---|---|---|

| Direct Crystallization | Methanol:Ethyl Acetate (1:1) | 20-25 | 85-90 | >99.9 |

| In-situ Crystallization | DMF/Methyl Acetate | 20-60 | 90-95 | >99.8 |

| Acid-Base Purification | Methanol/Isopropanol | 15-20 | 88-92 | >99.9 |

| Recrystallization | Water:Isopropanol (1:2) | 85-90 | 79-86 | >99.5 |

Yield Optimization Through Process Integration

Yield optimization in lenalidomide synthesis has been achieved through integrated process design that minimizes material losses during purification [1] [17]. The implementation of reduced solvent volumes significantly improves both yield and economic efficiency [1]. Traditional processes required solvent-to-substrate ratios exceeding 1:600, while optimized processes achieve effective purification at ratios of approximately 1:70 [1].

The integration of multiple purification steps into streamlined processes has demonstrated substantial yield improvements [17]. Combined reduction and crystallization procedures eliminate intermediate isolation steps, reducing material losses and improving overall process efficiency [17]. These integrated approaches achieve total yields of 76-79% based on starting materials, representing significant improvements over traditional methodologies [17].

Stability Under Thermal and Photolytic Conditions

Thermal Stability Characteristics

Lenalidomide hydrochloride demonstrates remarkable thermal stability under controlled conditions, with extensive studies confirming its stability at elevated temperatures [12] [24] [26]. Accelerated stability testing has revealed that lenalidomide remains stable when exposed to temperatures of 105°C for extended periods of up to 10 days [26]. Thermogravimetric analysis indicates that significant thermal decomposition does not occur until temperatures approach 269°C, as evidenced by differential scanning calorimetry endothermic peaks [1] [12].

The thermal stability of lenalidomide in suspension form has been specifically investigated, with results demonstrating stability in hot water at 55°C for 24 hours [24]. Recovery studies indicate that more than 99% of the drug can be recovered from heated suspensions, confirming the absence of significant thermal degradation under these conditions [24]. These findings are particularly relevant for pharmaceutical processing and storage conditions [24].

Photolytic Stability Assessment

Photolytic stability studies have demonstrated that lenalidomide exhibits excellent stability under various light exposure conditions [12] [26]. Exposure to daylight and ultraviolet radiation for extended periods results in minimal degradation, with recovery values of 100.0% observed in solid-state samples [12] [26]. The stability under photolytic conditions is significantly enhanced in solid form compared to solution-state preparations [12].

Specialized photodegradation studies utilizing 400 nm ultraviolet irradiation have confirmed the inherent photostability of lenalidomide [25]. These investigations demonstrate that while certain derivative compounds may undergo photodecomposition, lenalidomide itself maintains structural integrity under controlled light exposure conditions [25]. The photostability characteristics make lenalidomide suitable for various pharmaceutical formulations without requiring extensive light protection measures [25].

Degradation Pathway Analysis

Comprehensive forced degradation studies have identified specific conditions under which lenalidomide degradation occurs [12] [15] [26]. While the compound demonstrates exceptional stability under thermal and photolytic conditions, it exhibits susceptibility to hydrolytic and oxidative stress conditions [12] [26]. Alkaline hydrolysis represents the most aggressive degradation pathway, with significant degradation observed under basic conditions [12].

Oxidative degradation studies using hydrogen peroxide have revealed the formation of specific impurities, including compounds where amino groups are oxidized to nitro or hydroxylamine derivatives [26]. These degradation products have been characterized using ultra-high-performance liquid chromatography coupled with mass spectrometry, enabling precise identification and quantification [26].

| Stress Condition | Temperature (°C) | Duration | Recovery (%) | Major Degradation Products |

|---|---|---|---|---|

| Thermal (Dry Heat) | 60-105 | 10 days | 99.97-100.64 | None detected |

| UV/Daylight | Ambient | Extended | 100.0 | None detected |

| Acidic Hydrolysis | Ambient | 48 hours | 98.45-98.69 | Hydrolysis products A, B, E |

| Alkaline Hydrolysis | Ambient | 8 minutes | 47.25-53.69 | Multiple degradation products |

| Oxidative (H₂O₂) | Ambient | 24 hours | Variable | Nitro and hydroxylamine derivatives |

Stability-Indicating Analytical Methods

The development of stability-indicating analytical methods has been crucial for monitoring lenalidomide degradation under various stress conditions [12] [15] [26]. Ultra-high-performance liquid chromatography with ultraviolet detection and mass spectrometry represents the gold standard for stability assessment [26]. These methods achieve excellent separation of degradation products from the parent compound, enabling accurate quantification of impurities [15] [26].

Validation studies have confirmed the precision, accuracy, and robustness of these analytical approaches [12] [15]. The methods demonstrate linearity across relevant concentration ranges and provide reliable detection of degradation products at levels below toxicological thresholds [26]. Genotoxic impurity monitoring ensures that potentially harmful degradation products remain below established safety limits [26].

The cereblon-damage DNA binding protein 1 E3 ubiquitin ligase complex represents the primary molecular target for lenalidomide hydrochloride action. This macromolecular assembly consists of cereblon functioning as the substrate receptor, damage DNA binding protein 1 serving as the adaptor protein, cullin 4A providing the scaffold, and regulator of cullins 1 acting as the ring finger protein [1] [2]. The complex formation demonstrates high specificity and affinity, with lenalidomide exhibiting a dissociation constant of approximately 178 nanomolar when binding to cereblon within the assembled complex [3] [4].

The binding dynamics involve multiple conformational states of cereblon, with lenalidomide inducing a transition from an open, inactive conformation to a closed, substrate-recruiting conformation [5] [6]. This allosteric mechanism represents a fundamental aspect of the drug's molecular glue activity, where the small molecule stabilizes protein-protein interactions that would otherwise be transient or absent [5]. The cereblon protein contains three distinct structural domains: an amino-terminal Lon protease-like domain, an intermedial helical bundle domain responsible for damage DNA binding protein 1 interaction, and a carboxy-terminal thalidomide-binding domain that harbors the drug-binding pocket [4].

Kinetic studies demonstrate that the formation of the ternary complex occurs rapidly, with binding equilibrium established within the first hour of drug exposure [7]. The stability of the cereblon-damage DNA binding protein 1-lenalidomide complex is enhanced by multiple intermolecular interactions, including hydrogen bonding networks and hydrophobic contacts that collectively contribute to the overall binding affinity [8]. The complex exhibits remarkable specificity for lenalidomide over structurally related compounds, with binding selectivity determined by the precise molecular architecture of the glutarimide-binding pocket [3] [4].

| Complex Component | Molecular Weight (kDa) | Primary Function | Lenalidomide Interaction |

|---|---|---|---|

| Cereblon | 50 | Substrate receptor | Direct binding (178 nM Kd) |

| Damage DNA Binding Protein 1 | 127 | Adaptor protein | Indirect stabilization |

| Cullin 4A | 90 | Scaffold protein | No direct interaction |

| Regulator of Cullins 1 | 12 | Ring finger protein | No direct interaction |

The molecular dynamics of complex assembly involve sequential recruitment events, beginning with cereblon binding to damage DNA binding protein 1 through the helical bundle domain, followed by lenalidomide binding to the thalidomide-binding domain, and culminating in the recruitment of target substrates to the activated complex [5] [6]. This ordered assembly process ensures specificity and prevents inappropriate substrate degradation in the absence of the drug signal.

Structural Basis of Ikaros Family Zinc Finger 1/Ikaros Family Zinc Finger 3 Transcription Factor Recruitment

The recruitment of Ikaros family zinc finger 1 and Ikaros family zinc finger 3 transcription factors represents a paradigmatic example of lenalidomide-induced neosubstrate recognition. These lymphoid transcription factors are not endogenous substrates of cereblon but become targets for ubiquitination and degradation only in the presence of lenalidomide [7] [9]. The structural basis for this recruitment involves the formation of a ternary complex where lenalidomide acts as molecular glue, bridging the interface between cereblon and the transcription factors [10] [7].

The critical recognition determinant resides within a 60-amino acid region of Ikaros family zinc finger 3, specifically within zinc finger domain 2, where a 30-amino acid sequence is essential for lenalidomide-dependent degradation [7]. This sequence contains a glutamine residue at position 147 in Ikaros family zinc finger 3 and position 146 in Ikaros family zinc finger 1 that is absolutely required for lenalidomide-mediated recruitment [7]. Substitution of this glutamine with histidine, as found in the lenalidomide-resistant family members Ikaros family zinc finger 2 and Ikaros family zinc finger 4, completely abrogates drug-induced degradation [7].

The molecular recognition mechanism involves lenalidomide binding to cereblon through its glutarimide moiety, which occupies a hydrophobic pocket formed by tryptophan residues 382, 388, and 402, along with phenylalanine 404 [3] [4]. The isoindolinone ring of lenalidomide remains partially solvent-exposed, creating a binding surface that specifically recognizes the degron sequence in Ikaros family zinc finger 1 and Ikaros family zinc finger 3 [10] [3]. This represents a unique mechanism where the drug simultaneously engages both the E3 ligase and the substrate, effectively reprogramming the ligase specificity.

Structural studies reveal that the binding of lenalidomide induces conformational changes in cereblon that create a complementary binding surface for the Ikaros proteins [5] [6]. The closed conformation of cereblon, stabilized by lenalidomide binding, positions the sensor loop in a β-hairpin configuration that is essential for substrate recognition [5]. This allosteric mechanism explains why lenalidomide can selectively recruit Ikaros family zinc finger 1 and Ikaros family zinc finger 3 while excluding other family members that lack the critical glutamine residue.

| Transcription Factor | Molecular Weight (kDa) | Degron Location | Critical Residue | Degradation Potency (DC50) |

|---|---|---|---|---|

| Ikaros Family Zinc Finger 1 | 58 | Zinc finger domain 2 | Gln146 | 0.001-0.004 μM |

| Ikaros Family Zinc Finger 3 | 60 | Zinc finger domain 2 | Gln147 | 0.001-0.004 μM |

| Ikaros Family Zinc Finger 2 | 57 | Zinc finger domain 2 | His188 | No degradation |

| Ikaros Family Zinc Finger 4 | 65 | Zinc finger domain 2 | His188 | No degradation |

The kinetics of transcription factor degradation demonstrate rapid onset, with significant protein depletion observable within 3-4 hours of lenalidomide treatment [7] [9]. The degradation process achieves maximal efficiency of 90-95% protein depletion under optimal conditions, indicating highly effective substrate recruitment and processing by the proteasomal machinery [7] [9]. This rapid and complete degradation underlies the therapeutic efficacy of lenalidomide in multiple myeloma, where these transcription factors are essential for malignant plasma cell survival.

Casein Kinase 1α Degradation Pathways

Casein kinase 1α represents a distinct class of lenalidomide substrate that demonstrates tissue-specific degradation patterns and unique therapeutic implications. Unlike the Ikaros transcription factors, casein kinase 1α degradation is particularly pronounced in myeloid cells and provides the mechanistic basis for lenalidomide efficacy in deletion 5q myelodysplastic syndrome [11]. The casein kinase 1α gene is located within the commonly deleted region of chromosome 5q, resulting in haploinsufficient expression that sensitizes cells to further protein depletion through lenalidomide-induced degradation [11].

The structural basis for casein kinase 1α recognition involves a β-hairpin loop located in the amino-terminal kinase domain, specifically encompassing residues around glycine 40 [11] [12]. This β-hairpin motif represents a non-canonical degron that differs significantly from the zinc finger degrons found in Ikaros proteins, indicating that lenalidomide can accommodate diverse substrate recognition motifs [11]. The binding interface involves the amino-terminal half of casein kinase 1α (residues 1-177) interacting with the lenalidomide-bound cereblon complex [11].

Molecular dynamics simulations reveal that lenalidomide stabilizes the casein kinase 1α-cereblon interaction through hydrophobic shielding of critical hydrogen bonds at the protein-protein interface [13] [8]. Three key hydrogen bond interactions are significantly strengthened in the presence of lenalidomide: cereblon asparagine 351 to casein kinase 1α isoleucine 37, cereblon histidine 357 to casein kinase 1α threonine 38, and cereblon tryptophan 400 to casein kinase 1α asparagine 39 [8]. The potential of mean force calculations demonstrate that lenalidomide increases the energy required to break these hydrogen bonds from baseline values of 2.3-6.4 kcal/mol to enhanced values of 6.3-11.0 kcal/mol [8].

The degradation kinetics of casein kinase 1α demonstrate even more rapid onset than the Ikaros proteins, with significant protein depletion detectable within 2 hours of lenalidomide treatment [11] [14]. This rapid degradation correlates with the formation of stable ternary complexes and efficient ubiquitination by the cereblon-damage DNA binding protein 1 E3 ligase [11]. The biological consequences of casein kinase 1α degradation include activation of p53 signaling pathways and modulation of Wnt signaling through β-catenin stabilization [11] [12].

| Casein Kinase Isoform | Lenalidomide Sensitivity | Degradation Onset | Maximum Degradation | Clinical Relevance |

|---|---|---|---|---|

| Casein Kinase 1α | High sensitivity | 2 hours | 89-95% | del(5q) MDS therapy |

| Casein Kinase 1ε | No degradation | Not applicable | Not applicable | Selectivity control |

| Casein Kinase 1δ | No degradation | Not applicable | Not applicable | Selectivity control |

| Casein Kinase 1γ | No degradation | Not applicable | Not applicable | Selectivity control |

The species specificity of casein kinase 1α degradation provides important insights into the molecular recognition mechanism. Mouse cells are resistant to lenalidomide-induced casein kinase 1α degradation due to primary sequence differences in cereblon that prevent effective ternary complex formation [11] [12]. However, Wnt-induced degradation of casein kinase 1α occurs in both human and mouse cells through the same cereblon-dependent mechanism, suggesting evolutionarily conserved regulatory pathways that operate independently of lenalidomide [12].

Allosteric Modulation of Substrate Specificity

The allosteric modulation mechanism represents the fundamental principle underlying lenalidomide's ability to reprogram E3 ligase specificity and create novel substrate recognition capabilities. This mechanism involves conformational changes in cereblon that are induced by drug binding and subsequently transmitted throughout the protein structure to create new binding interfaces for neosubstrates [5] [6]. The allosteric network is centered on the sensor loop within the thalidomide-binding domain, which undergoes a critical transition from a disordered state to a structured β-hairpin conformation upon lenalidomide binding.

Cryo-electron microscopy studies reveal that unliganded cereblon exists predominantly in an open conformation where the Lon domain and thalidomide-binding domain are spatially separated and unable to effectively recruit substrates [5] [6]. The binding of lenalidomide triggers a dramatic conformational rearrangement that brings these domains into close proximity, creating the closed, active state of cereblon [5]. This transition is not simply a rigid body movement but involves complex structural reorganization that optimizes the substrate-binding surface.

The allosteric mechanism demonstrates remarkable sensitivity to chemical modifications of lenalidomide, with next-generation cerebron E3 ligase modulatory drugs showing enhanced ability to promote the closed conformation [5]. Iberdomide, which contains additional phenyl and morpholino moieties, stabilizes the closed conformation in approximately 50% of protein molecules compared to the more limited conformational effects of pomalidomide [5]. This enhanced allosteric efficacy correlates directly with improved substrate degradation potency and selectivity.

Hydrogen-deuterium exchange mass spectrometry experiments provide detailed insights into the allosteric network, revealing that lenalidomide binding reduces solvent accessibility in regions spanning the Lon domain, thalidomide-binding domain, and helical bundle domain interfaces [5]. The most dramatic changes occur in the sensor loop itself, which becomes buried upon formation of the β-hairpin structure that is essential for substrate recognition [5]. These conformational changes create a cooperative binding mechanism where lenalidomide binding enhances substrate affinity and substrate binding further stabilizes the drug-protein complex.

The quantitative relationship between allosteric effects and binding affinity demonstrates a remarkable correlation coefficient of 0.94 between hydrogen bond robustness and experimentally determined dissociation constants [8]. This strong correlation indicates that the allosteric mechanism follows a relatively simple two-state model where hydrogen bond formation at the substrate interface represents the rate-limiting step for complex dissociation [8]. This mechanistic insight provides a foundation for rational drug design aimed at optimizing allosteric effects to enhance substrate specificity and degradation potency.

| Compound | Allosteric Potency | Closed Conformation (%) | IKZF1 Degradation Enhancement | Structural Modifications |

|---|---|---|---|---|

| Lenalidomide | Moderate | 25-30% | Baseline | Glutarimide + amino-isoindolinone |

| Pomalidomide | Moderate | 25-30% | 1.2-fold | Glutarimide + amino-isoindolinone |

| Iberdomide | High | ~50% | 20-fold | Additional phenyl + morpholino |

| Mezigdomide | High | ~45% | 24-fold | Extended aromatic system |

The allosteric modulation extends beyond simple substrate recruitment to influence the kinetics of ubiquitination and the stability of the entire E3 ligase complex [5] [6]. The closed conformation of cereblon not only creates optimal substrate-binding geometry but also positions the substrate optimally for ubiquitin transfer from the E2 conjugating enzyme [1] [2]. This mechanism ensures that substrate recruitment is coupled to productive ubiquitination, maximizing the catalytic efficiency of the modified E3 ligase complex.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Dates

[1]. Muller GW, et al. Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production. Bioorg Med Chem Lett. 1999 Jun 7;9(11):1625-30.

[2]. Zangari M, et al. Immunomodulatory drugs in multiple myeloma. Expert Opin Investig Drugs. 2005 Nov;14(11):1411-8.

[3]. Lopez-Girona A, et al. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. Leukemia. 2012 Nov;26(11):2326-35.

[4]. Rozewski DM, et al. Pharmacokinetics and tissue disposition of lenalidomide in mice. AAPS J. 2012 Dec;14(4):872-82.

[5]. Kiaei M, et al. Thalidomide and lenalidomide extend survival in a transgenic mouse model of amyotrophic lateral sclerosis. J Neurosci. 2006 Mar 1;26(9):2467-73.

[6]. Danbara M, et al. Lenalidomide-induced acute lung injury in case of multiple myeloma. Int J Clin Pharmacol Ther. 2013 Jun;51(6):513-6.